![molecular formula C17H16N2O2S B5220111 3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5220111.png)
3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, commonly known as MMPI, is a thiazolidinedione derivative that has received significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess various biological activities, including anti-inflammatory, antidiabetic, and anticancer properties.
Mécanisme D'action
The mechanism of action of MMPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MMPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. MMPI also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, MMPI has been found to activate adenosine monophosphate-activated protein kinase (AMPK), a signaling pathway that plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are diverse and depend on the specific application. MMPI has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. It also improves insulin sensitivity and reduces blood glucose levels in animal models of diabetes. MMPI has been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMPI in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. MMPI has also been shown to have low toxicity and good pharmacokinetic properties, which are important considerations for drug development. However, one limitation of using MMPI in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on MMPI. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. MMPI has also shown promise in the treatment of diabetes and cancer. Further research is needed to elucidate the mechanism of action of MMPI and to optimize its pharmacokinetic properties. In addition, the development of new analogs of MMPI may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of MMPI involves the reaction of 4-methylbenzaldehyde with 2-methylaniline to form 3-(4-methylphenyl)-5-(2-methylphenyl)amino-1,3-thiazolidine-2,4-dione. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is then treated with hydrochloric acid to obtain MMPI.
Applications De Recherche Scientifique
MMPI has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. MMPI has also been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. In addition, MMPI has been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
IUPAC Name |
5-(2-methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-9-13(10-8-11)19-16(20)15(22-17(19)21)18-14-6-4-3-5-12(14)2/h3-10,15,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTZMIGSYJXNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

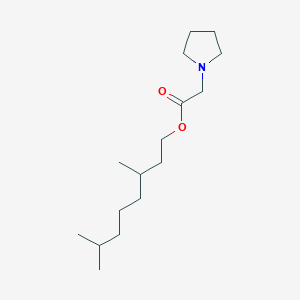
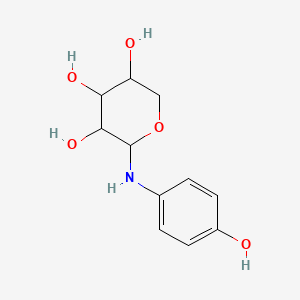
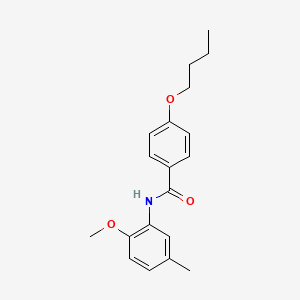
![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)
![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)
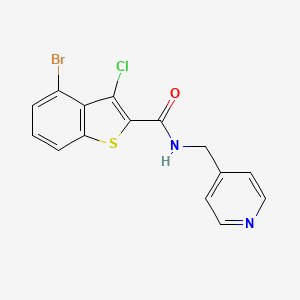
![5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5220086.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5220093.png)
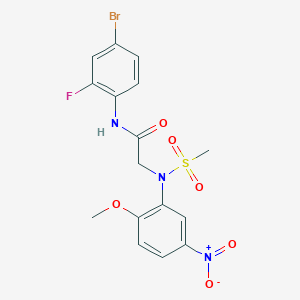
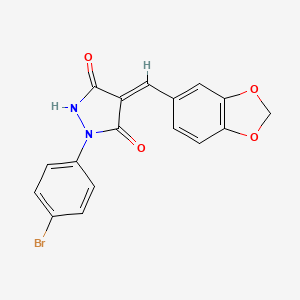
![2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5220114.png)
![5-(4-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5220119.png)